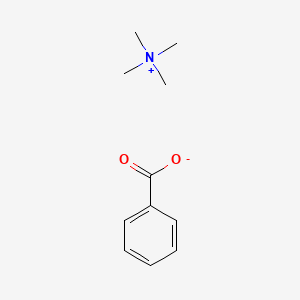

Tetramethylammonium benzoate

描述

Significance of Quaternary Ammonium (B1175870) Benzoates in Contemporary Chemical Transformations

Quaternary ammonium salts, in general, are defined by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org A key feature of these salts is that they are permanently charged, irrespective of the pH of their solution. wikipedia.org In the realm of chemical synthesis, quaternary ammonium benzoates are particularly significant for their role as phase-transfer catalysts (PTCs). chemimpex.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgsmolecule.com The quaternary ammonium cation can form an ion pair with the benzoate (B1203000) anion (or another reactant anion) and transport it from the aqueous phase into the organic phase, where the reaction can proceed at a much faster rate. wikipedia.orgsmolecule.com

Beyond simple phase-transfer catalysis, contemporary research has seen the rise of functionalized quaternary ammonium benzoates as bifunctional organocatalysts. These catalysts possess multiple functionalities within a single molecule that can activate reaction components through different mechanisms simultaneously. For example, tetraethylammonium (B1195904) 2-(carbamoyl)benzoate (TEACB) has been shown to be an effective bifunctional organocatalyst in the green synthesis of various heterocyclic compounds. tandfonline.com Its structure allows for synergistic activation through hydrogen-bonding and electrostatic interactions. Similarly, tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate (TEAHCB) acts as a powerful metal-free bifunctional catalyst, containing both a Lewis basic center (the benzoate) and a Lewis acidic center (the hydroxycarbamoyl group) arranged for cooperative activation. rsc.org This bifunctionality enables complex chemical transformations, such as the cyanosilylation of carbonyl compounds, to occur rapidly and efficiently under mild conditions. rsc.org The versatility of these compounds makes them valuable tools in modern organic synthesis, aligning with the principles of green chemistry by enabling transition-metal-free and solvent-free reaction conditions. tandfonline.com

Historical Context and Evolution of Academic Research on Tetramethylammonium (B1211777) Benzoate Analogues

The study of quaternary ammonium compounds (QACs) dates back to the early 20th century, with their initial development in 1916 highlighting their biocidal properties. proquimia.com The classic method for their synthesis, the alkylation of tertiary amines with alkyl halides, is known as the Menshutkin reaction. wikipedia.org In the context of chemical synthesis, the application of QACs as phase-transfer catalysts gained prominence as a practical method to accelerate reactions between immiscible reagents. wikipedia.orgacs.org

Early research focused on simple, symmetrical QACs like tetrabutylammonium (B224687) and tetraethylammonium salts to catalyze fundamental reactions such as ester synthesis. chemimpex.comlnpu.edu.cn Academic interest then evolved towards understanding the effect of the cation and anion structure on catalytic efficiency. Research on tetramethylammonium benzoate analogues illustrates this evolution clearly.

Cation Modification : The size of the tetraalkylammonium cation has been shown to influence the compound's physical properties. For instance, compared to tetraethylammonium benzoate (TEAB), the smaller tetramethylammonium cation in TMAB can lead to higher solubility in polar solvents, but at the cost of lower thermal stability. Conversely, larger cations like tetraethylammonium or tetrabutylammonium tend to enhance thermal stability.

Anion Modification : A significant leap in the evolution of these compounds has been the strategic modification of the benzoate anion to introduce additional catalytic functionalities. This has led to the development of sophisticated bifunctional organocatalysts. Researchers have designed analogues where functional groups are introduced at the ortho position of the benzoate ring, creating catalysts capable of dual activation modes. tandfonline.comrsc.org

Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) features a carbamoyl (B1232498) group that can participate in hydrogen bonding, working in concert with the benzoate's nucleophilicity to catalyze multicomponent reactions with high efficiency under solvent-free conditions. tandfonline.com

Tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate (TEAHCB) incorporates an N-hydroxycarbamoyl group, which provides a hydrogen-bonding site that, together with the carboxylate, activates both reaction partners in processes like cyanosilylation. rsc.org

This progression from simple phase-transfer agents to highly tailored, bifunctional organocatalysts demonstrates a significant evolution in the academic research surrounding this compound analogues, driven by the pursuit of greater efficiency, selectivity, and sustainability in chemical synthesis.

Scope and Research Directions for this compound

While analogues like tetraethylammonium benzoate (TEAB) and its derivatives have seen broader application, the research scope for this compound (TMAB) itself remains an area with potential for further exploration. Future research directions are likely to focus on several key areas:

Application in Specific Organic Syntheses : Although noted as being less common in polymerization, TMAB's utility in other areas of organic synthesis is an open field. Its unique properties, such as potentially higher solubility in certain polar solvents due to the smaller cation, could be advantageous for specific transformations where substrate or reagent solubility is a limiting factor. Systematic studies of its effectiveness as a phase-transfer catalyst or as a simple organocatalyst in a variety of reaction types could uncover niche applications.

Comparative Mechanistic Studies : Further investigation into the comparative performance of tetramethylammonium salts versus their tetraethyl, tetrapropyl, and tetrabutyl counterparts is warranted. Detailed kinetic and mechanistic studies could elucidate the precise effects of cation size on ion-pairing, solubility, and catalytic activity in different solvent systems. This fundamental knowledge would allow for a more rational selection of the appropriate quaternary ammonium salt for a given chemical transformation.

Development of Novel Functionalized Analogues : Building on the success of modified tetraethylammonium benzoates, a logical next step is the synthesis and study of functionalized tetramethylammonium benzoates. Introducing carbamoyl, hydroxycarbamoyl, or other hydrogen-bond-donating groups onto the benzoate ring of TMAB could yield a new class of bifunctional organocatalysts. tandfonline.comrsc.org These new catalysts might exhibit different reactivity or selectivity profiles compared to their tetraethylammonium analogues due to the different steric and electronic properties of the tetramethylammonium cation.

Green Chemistry Applications : The broader trend in chemical research is the development of more sustainable processes. Future work on TMAB and its derivatives will likely be situated within this context, exploring their use as recyclable, metal-free catalysts under solvent-free or aqueous conditions, contributing to the development of more environmentally benign synthetic methodologies. tandfonline.com

Data Tables

Table 1: Comparative Data of this compound and Its Analogues

| Compound | Structure/Modification | Key Research Applications | Key Findings/Advantages |

| This compound (TMAB) | Small tetramethylammonium cation paired with benzoate. | Explored in organic synthesis. | Potentially higher solubility in polar solvents compared to TEAB; lower thermal stability. |

| Tetraethylammonium Benzoate (TEAB) | Tetraethylammonium cation paired with benzoate. | Phase-transfer catalyst; initiator for anionic ring-opening polymerization. smolecule.com | Commercially available; produces well-defined polymers. |

| Tetrabutylammonium Benzoate | Tetrabutylammonium cation paired with benzoate. | Phase-transfer catalyst in organic synthesis and extractions. chemimpex.com | Effective in facilitating reactions between immiscible phases. chemimpex.com |

| Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Carbamoyl (-CONH₂) group at the ortho position of the benzoate anion. | Bifunctional organocatalyst for green synthesis of 4H-pyrans. tandfonline.com | Enables transition-metal-free, solvent-free synthesis with high yields (85–95%). |

| Tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate (TEAHCB) | N-hydroxycarbamoyl (-CONHOH) group on the benzoate anion. | Bifunctional catalyst for cyanosilylation of carbonyl compounds. rsc.org | High turnover number and recyclability; dual activation via hydrogen bonding and nucleophilic activation. |

属性

CAS 编号 |

25255-90-7 |

|---|---|

分子式 |

C11H17NO2 |

分子量 |

195.26 g/mol |

IUPAC 名称 |

tetramethylazanium;benzoate |

InChI |

InChI=1S/C7H6O2.C4H12N/c8-7(9)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H,8,9);1-4H3/q;+1/p-1 |

InChI 键 |

IEVVGBFMAHJELO-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |

规范 SMILES |

C[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for Tetramethylammonium Benzoate and Its Derivatives

Direct Neutralization Approaches for Tetramethylammonium (B1211777) Benzoate (B1203000) Synthesis

The synthesis of tetramethylammonium benzoate can be achieved through a direct neutralization reaction. This method involves the reaction of tetramethylammonium hydroxide (B78521) with benzoic acid. The process is typically carried out in a suitable solvent, such as methanol (B129727) or water. researchgate.netsrce.hr

One preparative method involves heating a methanolic solution of tetramethylammonium hydroxide (25% solution) with benzoic acid at 40°C for 16 hours. researchgate.net Following the reaction, the solvent is removed under reduced pressure, and the resulting product is washed with diethyl ether. researchgate.net Alternatively, the reaction can be performed at room temperature by mixing an aqueous solution of tetramethylammonium hydroxide with a solution of benzoic acid in diethyl ether. researchgate.net After the reaction, the solvents are evaporated, and the product can be further purified by freeze-drying from benzene. researchgate.net A third variation involves reacting an aqueous solution of tetramethylammonium hydroxide with a suspension of benzoic acid in deionized water at room temperature for a short duration, followed by concentration under reduced pressure and heating to yield a solid product. researchgate.net

Another documented procedure involves the neutralization of tetramethylammonium hydroxide with sulfuric acid, followed by a metathetical reaction with sodium azide (B81097) in methanol to produce tetramethylammonium azide, illustrating a variation of the neutralization-metathesis approach. srce.hr In a similar vein, ammonium (B1175870) benzoate and its derivatives have been synthesized through the neutralization reaction of diethylamine (B46881) with various benzoic acids. journalajopacs.com

The reaction conditions for the synthesis of related tetraethylammonium (B1195904) benzoate have been described using water or ethanol (B145695) as a solvent to dissolve both tetraethylammonium hydroxide and benzoic acid. A 1:1 molar ratio is crucial for complete neutralization, and while the reaction proceeds at room temperature, gentle heating can accelerate the process.

Phase-Transfer Catalysis Systems in this compound Formation

Phase-transfer catalysis (PTC) represents a potent methodology for facilitating reactions between reactants located in immiscible phases, often an aqueous and an organic phase. researchgate.netresearchgate.net This technique is particularly valuable in organic synthesis for its mild reaction conditions, high yields, and environmental benefits. researchgate.net Quaternary ammonium salts, such as tetramethylammonium and tetraethylammonium salts, are frequently employed as phase-transfer catalysts. researchgate.net

In the context of benzoate salt formation, while direct synthesis of this compound using PTC is not extensively detailed in the provided information, the principles of PTC are highly relevant. The catalyst, a quaternary ammonium salt, transports an anion (in this case, the benzoate anion) from the aqueous phase to the organic phase where the reaction with the substrate occurs. mdpi.com The lipophilic nature of the quaternary ammonium cation allows it to form an ion pair with the benzoate anion, which is then soluble in the organic phase. mdpi.com

For instance, tetraethylammonium benzoate itself is noted for its function as a phase-transfer catalyst, enhancing reaction rates and yields in various synthetic processes. This suggests that the tetramethylammonium cation could similarly facilitate the transfer of the benzoate anion across a phase boundary to react with a suitable substrate in an organic solvent. The efficiency of such a system depends on factors like the choice of solvent, catalyst concentration, and reaction temperature. researchgate.net The use of PTC can lead to high yields and pure products, which is crucial for many applications. researchgate.net

Reflux Methods and Controlled Reaction Conditions in this compound Synthesis

Refluxing is a common technique in chemical synthesis to maintain a reaction at a constant, elevated temperature, which is the boiling point of the solvent. This method is often employed to accelerate reaction rates.

For the synthesis of this compound and its analogs, reflux conditions have been utilized. For example, in the preparation of tetraethylammonium 2-(carbamoyl)benzoate, a derivative of tetraethylammonium benzoate, the reaction mixture was refluxed for 4 hours. tandfonline.com Similarly, the synthesis of other quaternary ammonium salts, such as tetraethylammonium benzoate via a metathesis reaction, is typically carried out under reflux conditions at 80–100°C for 2–4 hours.

Controlled reaction conditions are crucial for optimizing the yield and purity of the final product. Key parameters that are often controlled include:

Temperature: As mentioned, refluxing maintains a constant temperature. In other methods, specific temperatures like 40°C are maintained to ensure the reaction proceeds efficiently without decomposition. researchgate.net

Stoichiometry: A precise molar ratio of reactants, such as a 1:1 ratio of tetramethylammonium hydroxide to benzoic acid, is essential for complete neutralization and to avoid the presence of unreacted starting materials in the product.

Solvent: The choice of solvent is critical as it needs to dissolve the reactants and facilitate the reaction. Solvents like methanol, water, and ethanol are commonly used. researchgate.netsrce.hr

Reaction Time: The duration of the reaction is monitored to ensure completion. This can range from a few minutes to several hours depending on the specific method and reaction temperature. researchgate.nettandfonline.com

The optimization of these conditions is a key aspect of developing efficient synthetic protocols. For instance, in the synthesis of multicomponent MoVTeNbO catalysts, the reflux temperature was found to be a critical parameter for achieving the desired product phase. rsc.org

Comparative Analysis of Synthetic Efficiency and Yield Optimization for this compound

The efficiency and yield of this compound synthesis are highly dependent on the chosen methodology. A comparative analysis of different synthetic approaches reveals distinct advantages and disadvantages for each.

Direct Neutralization: This method is often characterized by its simplicity and the use of readily available starting materials. For instance, the reaction of tetramethylammonium hydroxide with benzoic acid can achieve high yields. One procedure reports a yield of 100% when the reaction is carried out in ethanol at 0-20°C for a short duration, while another in methanol at 45°C for 4 hours yields 75%. lookchem.com The primary byproduct is water, which is easily removed. This makes it a straightforward method, particularly for small-scale synthesis.

Metathesis Reactions: An alternative to direct neutralization is a metathesis or ion exchange reaction. For the related tetraethylammonium benzoate, a metathesis reaction between tetraethylammonium chloride and sodium benzoate can achieve yields exceeding 90%. This method often results in higher purity products. A similar approach for tetramethylammonium azide, involving the reaction of tetramethylammonium sulfate (B86663) with sodium azide in methanol, also highlights the utility of metathesis in achieving a clean separation of the desired product from an insoluble byproduct (sodium sulfate). srce.hr

Yield Optimization: Optimizing the yield involves careful control of reaction parameters. Key factors include:

Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion. For example, a slight excess of sodium benzoate (1.05 equivalents) in the metathesis synthesis of tetraethylammonium benzoate leads to yields over 90%.

Solvent Choice: The solvent can significantly impact reaction rates and yields. For direct neutralization, ethanol can enhance reaction rates due to the improved solubility of benzoic acid compared to water.

Temperature and Reaction Time: While some neutralization reactions are rapid at room temperature, gentle heating can accelerate the process and ensure completion, thereby maximizing the yield within a reasonable timeframe.

Table 1: Comparison of Synthetic Methods for Quaternary Ammonium Benzoates

| Parameter | Direct Neutralization | Metathesis Method |

|---|---|---|

| Starting Materials | Tetramethylammonium hydroxide, Benzoic acid | Tetramethylammonium salt (e.g., chloride, sulfate), Sodium benzoate |

| Typical Solvents | Water, Ethanol, Methanol | Acetonitrile, Dimethylformamide, Methanol |

| Reported Yield | 75-100% lookchem.com | >90% |

| Byproducts | Water | Inorganic salt (e.g., NaCl, Na2SO4) srce.hr |

| Key Advantages | Simplicity, Atom economy | High yield and purity, Facile byproduct removal |

| Scalability | Moderate | High |

Based on the conducted research, there is insufficient detailed information available in the provided search results to generate a comprehensive article focusing solely on the catalytic applications of This compound as outlined. The vast majority of scientific literature centers on its larger alkyl analogues, namely Tetraethylammonium benzoate (TEAB) and Tetrabutylammonium (B224687) benzoate (TBAB) .

Research on phase-transfer catalysis, organocatalysis, and polymerization catalysis heavily documents the utility of TEAB and TBAB. For instance, TEAB is noted as a phase-transfer catalyst and an initiator in anionic ring-opening polymerization. Similarly, TBAB is recognized for its role as a phase-transfer catalyst in various organic reactions, including esterification and etherification. chemimpex.com

In contrast, information specifically on This compound (TMAB) is scarce. One source mentions that TMAB is less commonly used in polymerization compared to TEAB and has been explored in organic synthesis. It is also noted that its reduced steric bulk compared to TEAB might enhance solubility in polar solvents but could lower its thermal stability. However, detailed research findings, data tables, and specific examples of its use in the catalytic applications requested—such as interfacial phenomena, bifunctional activation modes, or stereoselective catalysis—are not available in the search results.

Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound.

Catalytic Applications of Tetramethylammonium Benzoate in Organic Transformations

Modulation of Transition Metal-Catalyzed Reactions by Benzoate (B1203000) Anions

The benzoate anion has been identified as a critical component in modulating the reactivity of transition metal catalysts, particularly in facilitating the often rate-determining oxidative addition step in catalytic cycles. A notable example is the Ru(II)-catalyzed C-H arylation of fluoroarenes with aryl halides, a transformation that is remarkably dependent on the presence of a benzoate additive. acs.orgnih.gov

Mechanistic studies, combining stoichiometric experiments and Density Functional Theory (DFT) calculations, have elucidated the pivotal role of the benzoate salt. acs.orgnih.gov In its absence, the aryl-Ru(II) species is inert towards oxidative addition with aryl bromides. However, the introduction of a benzoate salt triggers the reaction. The proposed mechanism involves the cyclometalation of the benzoate with the aryl-Ru(II) species, generating an anionic Ru(II) intermediate. acs.orgnih.gov This intermediate is significantly more electron-rich and labile, rendering the subsequent oxidative addition of the aryl halide accessible. acs.org The inability of 2,6-disubstituted benzoates to promote the reaction provides strong evidence for the necessity of this cyclometalation step. nih.gov

The electronic properties of the benzoate ligand also play a crucial role. Studies using various para-substituted benzoates have shown that both electron-donating and electron-withdrawing groups can enhance the reaction rate, leading to a V-shaped Hammett plot. nih.gov This suggests a complex interplay of electronic effects on both the cyclometalation and oxidative addition steps.

In a different catalytic system, the palladium-catalyzed Heck reaction, benzoate anions are released during the reaction and can serve as a base, highlighting another role of the benzoate species in facilitating catalytic turnovers. acs.org

Table 3: Role of Benzoate in Ru(II)-Catalyzed Arylation

| Reaction Step | Role of Benzoate Anion | Mechanistic Evidence | Reference |

| Pre-catalysis | Formation of active catalyst | Inert aryl-Ru(II) species becomes active in the presence of benzoate. | nih.gov |

| Intermediate Formation | Cyclometalation with Ru(II) center | Formation of an anionic Ru(II) intermediate. | acs.orgnih.gov |

| Oxidative Addition | Facilitation of aryl halide addition | The anionic Ru(II) intermediate is highly reactive towards oxidative addition. | acs.orgnih.gov |

| Ligand Effect | Electronic modulation of reaction rate | Both electron-donating and -withdrawing substituents on the benzoate can accelerate the reaction. | nih.gov |

This table outlines the multifaceted role of the benzoate anion in facilitating the key oxidative addition step in a Ru(II)-catalyzed arylation reaction.

The coordination of benzoate anions to a metal center, leading to cyclometalation, is a key mechanism for the formation and stabilization of reactive intermediates in organometallic catalysis. As discussed previously, in Ru(II)-catalyzed C-H arylations, the cyclometalation of the benzoate ligand is a crucial step that enables the subsequent oxidative addition of aryl halides. nih.govacs.org

This cyclometalation process involves the activation of a C-H bond on the benzoate's aromatic ring, forming a stable, cyclic metallo-organic structure. The resulting anionic, cyclometalated Ru(II) intermediate is not only more reactive due to its increased electron density but also exhibits enhanced lability. acs.org This lability allows for the creation of a reactive 5-coordinate intermediate that is capable of cleaving the C-Br bond of the aryl halide. acs.org

The stabilizing effect of the cyclometalated benzoate ligand extends to influencing the selectivity of subsequent steps in the catalytic cycle. DFT calculations have shown that the presence of the cyclometalated benzoate promotes the formation of a Ru(IV) intermediate where the coupling partners are positioned cis to each other, which facilitates the desired C-C bond formation. acs.org

Table 4: Characteristics of Benzoate-Induced Cyclometalated Intermediates

| Intermediate Characteristic | Description | Consequence for Catalysis | Reference |

| Structure | Anionic, cyclometalated Ru(II) species | Increased electron density at the metal center. | acs.orgnih.gov |

| Reactivity | Highly reactive towards oxidative addition | Enables the activation of otherwise unreactive aryl halides. | nih.gov |

| Lability | Enhanced lability compared to the precursor | Facilitates the formation of a coordinatively unsaturated, reactive species. | acs.org |

| Stereoelectronic Influence | Promotes specific geometry in subsequent intermediates | Controls the selectivity of the C-C reductive elimination step. | acs.org |

This table details the key features of the cyclometalated intermediates formed through benzoate coordination and their impact on the catalytic cycle.

Computational Chemistry and Mechanistic Elucidation of Tetramethylammonium Benzoate Reactivity

Density Functional Theory (DFT) Studies on Tetramethylammonium (B1211777) Benzoate-Mediated Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and energetics of reaction pathways involving tetramethylammonium benzoate (B1203000). These computational studies allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the identification of rate-determining transition states, which are often difficult or impossible to isolate experimentally.

A significant example of DFT's explanatory power is in the mechanistic elucidation of metal-catalyzed reactions where benzoate acts as a crucial additive. In certain ruthenium-catalyzed C-H arylations of fluoroarenes, the reaction fails to proceed without a benzoate salt. DFT studies have been instrumental in revealing the precise role of the benzoate anion. acs.org These calculations demonstrated that the initial aryl-Ru(II) species, formed after C-H activation, undergoes a cyclometalation event with the benzoate anion. acs.org This step forms a key anionic Ru(II) intermediate. The formation of this intermediate is critical because it enhances the lability and electron-richness of the metal center, thereby lowering the energy barrier for the subsequent, and previously inaccessible, oxidative addition of the aryl halide. acs.org The preparation of specific salts like tetramethylammonium benzoate for these studies underscores the direct relevance of these computational findings. acs.org

DFT calculations are also employed to screen potential reaction candidates and to understand the thermochemistry of complex transformations. For instance, in studies of C-H bond activation, DFT can predict the feasibility of a proposed catalytic cycle by calculating the energies of all participating species. csic.es This was demonstrated in the context of multi-site concerted proton-electron transfer (MS-CPET) reactions, where DFT calculations were the primary tool for identifying promising molecular candidates, such as fluorenyl-benzoate compounds, for achieving C-H activation under mild conditions.

Furthermore, DFT is used to model the key steps in isomerization and epimerization reaction mechanisms in carbohydrate transformations catalyzed by Lewis acidic metal-organic frameworks (MOFs). csic.es By modeling the interaction between probe molecules and catalyst active sites, researchers can propose structure-activity relationships. csic.es While not directly involving this compound, these studies highlight the capability of DFT to unravel complex reaction networks where carboxylate functionalities play a key role.

The table below summarizes representative data obtained from DFT calculations in studies involving benzoate-mediated reactions, illustrating the types of energetic parameters that are typically determined.

| Reaction Step | System | Computational Method | Calculated Parameter | Value (kcal/mol) | Citation |

| C-C Bond Formation | Michael Addition | B3LYP/6-311+G(d,p) | Activation Energy Barrier | 22.8 | mdpi.com |

| Enantiomeric Transition State Difference | Michael Addition | DFTB+ / M06-2X | ΔG‡ (TS-S vs. TS-R) | -2.4 | mdpi.com |

| Glucose Epimerization | Zr-MOF Catalyst | DFT | Activation Energy | ~20-21 | csic.es |

| Glucose Isomerization | Zr-MOF Catalyst | DFT | Activation Energy | ~24 | csic.es |

This table presents illustrative data from related systems to demonstrate the application of DFT in mechanistic studies.

Molecular Dynamics Simulations for Elucidating Catalytic Cycles and Intermediates

While DFT provides static pictures of reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic view of the catalytic system, revealing the time-dependent behavior of molecules and the influence of the environment on the reaction. For systems involving this compound, MD simulations are crucial for understanding the entire catalytic cycle, including substrate binding, intermediate transport, and product release, particularly in multiphase systems.

A primary challenge in performing accurate MD simulations is the development of a reliable force field—a set of parameters that describes the potential energy of the system. Recently, an all-atom force field, BILFF (Bio-polymers in Ionic Liquids Force Field), was extended to model ionic liquids containing benzoate anions, such as 1-ethyl-3-methyl-1,2,3-triazolium benzoate ([EMTr][OBz]). nih.govsemanticscholar.org This force field was optimized to reproduce quantum chemical data, ensuring an accurate description of crucial interactions like hydrogen bonding. nih.govsemanticscholar.org Such validated force fields are a prerequisite for simulating the behavior of this compound in solution, allowing for the study of its solvation structure, ion-pairing dynamics, and interaction with reactants and substrates with high fidelity. nih.govsemanticscholar.org

MD simulations built upon such force fields can elucidate several key aspects of a catalytic cycle:

Conformational Dynamics: Simulations can track the conformational changes of the catalyst, substrate, and any intermediates throughout the reaction. In complex catalytic systems, such as peptide-nanoparticle conjugates, MD has shown that specific conformational changes are essential for catalytic activity. mdpi.com

Solvation and Transport: The behavior of the tetramethylammonium cation and benzoate anion in different solvents can be modeled to understand their partitioning and transport between phases in phase-transfer catalysis. MD can reveal the structure of solvation shells and how they influence the reactivity of the ionic species. nih.govsemanticscholar.org

Catalyst-Substrate Association: The process of a substrate binding to the catalyst can be simulated to understand the initial steps of the catalytic cycle. MD simulations can reveal the preferred binding modes and the dynamic interplay of non-covalent interactions that stabilize the catalyst-substrate complex. mdpi.com

The table below outlines the key parameters and outputs from MD simulations relevant to the study of catalytic systems like those involving this compound.

| Simulation Aspect | Key Parameters | Information Gained | Representative System | Citation |

| Force Field Development | Partial Charges, Lennard-Jones Parameters, Torsional Angles | Accurate description of intermolecular forces, especially hydrogen bonds. | Benzoate-based Ionic Liquids | nih.govsemanticscholar.org |

| System Microstructure | Radial Distribution Functions (RDFs) | Solvation shell structure, ion-pairing distances, π-π stacking. | [EMTr][OBz] in water | nih.govsemanticscholar.org |

| Binding Dynamics | Root Mean Square Deviation (RMSD), End-to-End Distance | Conformational changes upon binding, stability of the complex. | Peptide-Nanoparticle Complex | mdpi.com |

Kinetic Modeling and Rate Determination Studies in this compound-Catalyzed Reactions

Kinetic modeling provides a quantitative framework for understanding and predicting the rates of chemical reactions catalyzed by this compound. By developing mathematical models that describe the concentrations of reactants, intermediates, and products over time, researchers can test mechanistic hypotheses, optimize reaction conditions, and scale up processes.

For reactions occurring in biphasic systems, such as phase-transfer catalysis (PTC), kinetic models must account for both the chemical reaction kinetics within a phase and the mass transport of species between phases. dtu.dk The first commercial use of a PTC system involved the production of benzyl (B1604629) benzoate from benzyl chloride and sodium benzoate, a reaction closely related to those catalyzed by tetraalkylammonium benzoates. dtu.dk

A general kinetic model for a PTC system catalyzed by a tetraalkylammonium salt (Q⁺X⁻, where Q⁺ is the cation and X⁻ is the anion like benzoate) typically includes the following components:

Phase Partitioning: The distribution of the catalyst (e.g., this compound) and reactants between the aqueous and organic phases.

Interfacial Transport: The rate at which the catalyst and other ions cross the liquid-liquid interface.

Organic Phase Reaction: The intrinsic kinetics of the reaction in the organic phase, where the active catalyst (e.g., Q⁺Y⁻, formed by anion exchange) reacts with the organic substrate.

These models often result in a set of coupled differential equations that are solved numerically. The parameters within these models, such as intrinsic rate constants and mass transfer coefficients, are typically determined by fitting the model's predictions to experimental concentration-time data. dtu.dk A systematic modeling framework allows for the comparison of different catalysts and solvents, enabling the rational design of the most efficient PTC system. dtu.dkdtu.dk

The table below outlines the key components and parameters involved in the kinetic modeling of a typical tetraalkylammonium-catalyzed phase-transfer reaction.

| Model Component | Description | Key Parameters | Method of Determination | Citation |

| Material Balances | Equations describing the change in concentration of species in each phase over time. | Concentrations (Cᵢ), Volume (V), Time (t) | Derived from stoichiometry and reaction scheme. | dtu.dk |

| Reaction Kinetics | Mathematical expression for the rate of the chemical reaction in the organic phase. | Intrinsic rate constant (k), Reaction orders | Regression analysis of experimental kinetic data. | dtu.dkresearchgate.net |

| Mass Transfer | Equations describing the transfer of the catalyst and ions between the aqueous and organic phases. | Mass transfer coefficients (kₗa), Partition coefficients (m) | Correlation with system hydrodynamics or regression. | dtu.dkresearchgate.net |

| Thermodynamic Model | Describes the phase equilibria and partitioning of all species. | Activity coefficients (e.g., from NRTL, eNRTL models) | Predictive models (e.g., UNIFAC) or correlation of experimental data. | dtu.dk |

Tetramethylammonium Benzoate in Materials Science and Polymer Chemistry Research

Influence on Ionic Conductivity in Advanced Materials Development

Tetramethylammonium (B1211777) benzoate (B1203000) has been identified as a compound of interest in the development of advanced materials requiring controlled ionic conductivity. Its application is noted in the formulation of gel polymer electrolytes (GPEs) and in electrochemical systems. researchgate.netgoogle.com The ionic nature of tetramethylammonium benzoate contributes to the mobility of charge carriers within a material's matrix, a critical factor for the performance of electrochemical devices.

Research into GPEs has shown that the inclusion of salts like this compound can enhance the ionic conductivity of the electrolyte. researchgate.net For instance, in some polymer systems, the presence of such salts in combination with plasticizers leads to Gummy-like electrolytes with liquid-like ionic conductivity at room temperature. researchgate.net The dissociation of the tetramethylammonium cation and the benzoate anion provides mobile ions that facilitate charge transport.

Below is a table summarizing the properties of a gel polymer electrolyte system that can incorporate salts like this compound to achieve high ionic conductivity.

| Property | Value | Reference |

| Ionic Conductivity | 1.69 x 10⁻³ S cm⁻¹ at room temperature | researchgate.net |

| Physical State | Gummy-like | researchgate.net |

| Function of Polymer | Acts as an adhesive for liquid molecules | researchgate.net |

Applications in the Synthesis and Characterization of Polymeric Systems

This compound serves as a catalyst and initiator in various polymerization reactions, particularly in anionic ring-opening polymerization (ROP). researchgate.net This makes it a valuable tool for synthesizing specialized polymers with controlled architectures.

One notable application is in the homopolymerization of adamantyl-containing malolactonates. researchgate.net Specifically, both ethyladamantyl malolactonate and butyladamantanamide malolactonate have been successfully homopolymerized using this compound as an initiator. researchgate.net These polymerizations yielded high molecular weight homopolymers, which were subsequently characterized by methods such as ¹H nuclear magnetic resonance (NMR) and size exclusion chromatography (SEC). researchgate.net

Furthermore, this compound has been investigated as an anionic catalyst for the homopolymerization of glycolide. researchgate.netresearchgate.net This reaction is significant for the production of polyglycolide, a biodegradable polyester (B1180765) with biomedical applications. It is also used in catalysts for the cyclotrimerization of isocyanates, which is a key process in producing polyurethane materials. researchgate.net

The following table details the use of this compound as an initiator in the anionic ROP of adamantyl-functionalized monomers.

| Monomer | Initiator | Polymerization Type | Resulting Polymer | Characterization Techniques | Reference |

| Ethyladamantyl malolactonate | This compound | Anionic Ring-Opening Polymerization | High molecular weight homopolymer | ¹H NMR, SEC | researchgate.net |

| Butyladamantanamide malolactonate | This compound | Anionic Ring-Opening Polymerization | High molecular weight homopolymer | ¹H NMR, SEC | researchgate.net |

Modulation of Self-Assembly Behavior in Supramolecular Architectures

In the field of supramolecular chemistry, this compound plays a role as a guest molecule in studies of molecular recognition and self-assembly. soton.ac.uk The benzoate anion, in particular, is utilized to probe the binding affinities of synthetic host molecules, often referred to as receptors.

Research has been conducted on (thio)urea-based receptors to understand their anion recognition properties. soton.ac.uk In these studies, this compound is used as a source of benzoate anions to form host-guest complexes. The interaction between the benzoate anion and the receptor is governed by non-covalent interactions, such as hydrogen bonding. soton.ac.uk Techniques like proton NMR titration are employed to quantify the strength of these interactions in solution. soton.ac.uk

The study of these supramolecular systems provides fundamental insights into the principles of molecular self-assembly, where individual molecules associate to form larger, ordered structures. The well-defined structure of the benzoate anion allows for a systematic investigation of the factors that control the binding and assembly processes. soton.ac.uk The adamantane (B196018) moiety, which can be incorporated into polymers initiated by this compound, is also a key building block in constructing molecular receptors through self-assembly. researchgate.net

Analytical Chemistry Applications Involving Tetramethylammonium Benzoate

Role as a Supporting Electrolyte in Electrochemical Investigations

In electroanalytical techniques, a supporting electrolyte is essential to increase the conductivity of the solution and minimize the unwanted migration of electroactive species due to the electric field. alfa-chemistry.com Quaternary ammonium (B1175870) salts are frequently employed for this purpose, especially in non-aqueous solvents, due to their solubility and wide electrochemical window. alfa-chemistry.commdpi.com

Tetramethylammonium (B1211777) benzoate (B1203000) and similar quaternary ammonium salts like tetraethylammonium (B1195904) benzoate (TEAB) and tetrabutylammonium (B224687) benzoate (TBAB) function as supporting electrolytes in electrochemical methods such as voltammetry and amperometry. alfa-chemistry.comsmolecule.comsmolecule.com Their role is to ensure that the analyte reaches the electrode surface primarily through diffusion rather than electromigration, a critical condition for accurate quantitative analysis. alfa-chemistry.com The large, non-coordinating nature of the benzoate anion and the tetraalkylammonium cation helps to minimize undesirable interactions with the electrode surface, thereby allowing for a more accurate study of the target molecule's electrochemical behavior. smolecule.com

For instance, tetraethylammonium benzoate has been used as a supporting electrolyte in the electrochemical reduction of chloroform (B151607) at silver electrodes in aqueous solutions. mdpi.com The choice of electrolyte is crucial as it can significantly influence the reduction potential of organic halides. mdpi.com While tetramethylammonium benzoate has lower solubility in certain organic solvents like γ-butyrolactone compared to other salts, its electrochemical properties are well-characterized. u-tokyo.ac.jp

Table 1: Molar Conductivity of this compound in γ-Butyrolactone This interactive table presents the molar conductivity of a 0.1 mol dm⁻³ solution of this compound in γ-butyrolactone at various temperatures.

| Temperature (°C) | Molar Conductivity (S cm² mol⁻¹) |

|---|---|

| -40 | 3.3 |

| -20 | 6.5 |

| 0 | 10.5 |

| 25 | 16.8 |

Data sourced from reference u-tokyo.ac.jp.

The choice of supporting electrolyte cation can have a profound impact on the thermodynamics of electron transfer processes. The tetramethylammonium (TMA⁺) cation, in particular, has been shown to exhibit unique behavior in the analysis of electron transfer in polycyclic aromatic hydrocarbons (PAHs). nih.gov In the cyclic voltammetry of several PAHs, the potential of the second reduction wave is highly dependent on the supporting electrolyte's cation. nih.gov

Typically, the potential difference between the first and second reduction waves increases as the size of the tetraalkylammonium cation increases, which is attributed to weaker ion-pairing between the larger cation and the PAH dianion. nih.gov However, the TMA⁺ ion behaves anomalously. Despite being the smallest, it often results in a larger potential gap than even larger cations like tetraethylammonium (Et₄N⁺). nih.gov This anomaly is explained by the fact that the TMA⁺ ion exists as a strong solvate (a complex with solvent molecules), which influences its interaction with the PAH dianion during the electron transfer process. nih.gov This specific interaction demonstrates the critical role that tetramethylammonium salts can play in probing the mechanisms and energetics of multi-step electron transfer reactions. nih.govnih.gov

Chromatographic Applications of this compound and Related Quaternary Ammonium Salts

Quaternary ammonium compounds are versatile tools in various chromatographic techniques, where they can be used as additives to the mobile phase or as functional groups on the stationary phase to achieve specific separations.

In reversed-phase high-performance liquid chromatography (RP-HPLC), ionic or highly polar analytes often show poor retention on nonpolar stationary phases. To overcome this, ion-pairing agents are added to the mobile phase. itwreagents.com Quaternary ammonium salts, including tetramethylammonium, tetraethylammonium, and tetrabutylammonium salts, are commonly used as ion-pairing reagents for the analysis of acidic samples. tcichemicals.comlcms.cz

Table 2: Common Quaternary Ammonium Ion-Pair Reagents in HPLC This interactive table lists various quaternary ammonium salts used as mobile phase additives in ion-pair reversed-phase chromatography.

| Ion-Pair Reagent | Common Abbreviation | Typical Application |

|---|---|---|

| Triethylammonium Acetate (B1210297) | TEAA | Oligonucleotide Analysis lcms.cz |

| Tetrabutylammonium Acetate | TBAA | Oligonucleotide Analysis lcms.cz |

| Dibutylammonium Acetate | DBAA | Oligonucleotide Analysis lcms.cz |

| Tetrabutylammonium Hydroxide (B78521) | TBAH | Analysis of Acidic Drugs (e.g., Cefixime) scispace.com |

| Tetramethylammonium Phosphate | - | Analysis of Choline and Acetylcholine researchgate.net |

Ion chromatography (IC) is a primary technique for the separation and determination of ionic compounds. researchgate.net The stationary phase is the core component that dictates the separation selectivity. researchgate.netthermofisher.com Anion-exchange chromatography, a subset of IC, frequently utilizes stationary phases that have been chemically modified to include positively charged functional groups. thermofisher.comnih.gov

Quaternary ammonium groups are one of the most popular functional groups for creating anion-exchange stationary phases. nih.gov These phases are prepared by bonding molecules containing a quaternary amine to a support material, such as silica (B1680970) or polymer beads. nih.govresearchgate.net The resulting positively charged surface effectively retains and separates anionic analytes. For example, novel anion-exchangers have been prepared by chemically modifying a polymer support to create a structure with multiple quaternary ammonium groups, which demonstrated high retention and selectivity for inorganic anions. nih.gov Similarly, stationary phases with embedded quaternary ammonium groups have been synthesized for the selective separation of complex mixtures, such as alkaloids from natural extracts, by exploiting both hydrophobic and ionic interactions. researchgate.net

Contexts of Derivatization Using Tetramethylammonium Compounds in Chemical Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a particular analytical technique, such as improving volatility for gas chromatography (GC) or enhancing detectability. scbt.com Tetramethylammonium compounds, particularly tetramethylammonium hydroxide (TMAH), are widely used as powerful derivatizing agents. msconsult.dkpaint.org

This technique is often performed as an in-situ methylation in the hot injector port of a gas chromatograph, a process known as thermochemolysis or pyrolysis-methylation. msconsult.dkcsic.es TMAH is a strong base that, at high temperatures, rapidly hydrolyzes esters and neutralizes acidic functional groups (like carboxylic acids and phenols) to form tetramethylammonium salts. paint.org Upon further heating, these salts decompose to yield their corresponding methyl esters, which are typically much more volatile and thermally stable than the original analytes. paint.orgacs.org

This method is highly effective for the analysis of:

Fatty Acids: TMAH converts fatty acids in lipids and oils into their fatty acid methyl esters (FAMEs), which are easily analyzed by GC-MS. msconsult.dkacs.orgscialert.net

Polymers: It helps characterize complex polymers like polyesters by breaking them down into their constituent methylated acids. paint.orgcsic.es

Geomacromolecules: It is used to analyze humic substances and kerogen by cleaving ester bonds and methylating the resulting carboxylic acids and alcohols. mdpi.comresearchgate.net

Other Analytes: The technique has been successfully applied to sterols, barbiturates, and phenolic compounds. nih.govlcms.cz

Beyond GC, TMAH has also been used as a catalyst in derivatization reactions for HPLC analysis, such as in the determination of valproic acid in serum. nih.gov

Table 3: Examples of Analytes Derivatized with Tetramethylammonium Hydroxide (TMAH) This interactive table provides examples of compound classes that are commonly derivatized using TMAH for analysis, primarily by Gas Chromatography (GC).

| Analyte Class | Purpose of Derivatization | Resulting Product | Analytical Technique |

|---|---|---|---|

| Carboxylic Acids / Fatty Acids | Increase volatility and thermal stability | Methyl Esters | GC, GC-MS msconsult.dkacs.org |

| Phenols | Increase volatility | Methyl Ethers | GC, GC-MS msconsult.dk |

| Sterols | Hydrolysis and methylation | Sterol Methyl Ethers | GC-MS nih.gov |

| Polyesters | Hydrolysis and methylation of acid monomers | Methyl Esters of Diacids | Pyrolysis-GC-MS paint.org |

| Barbiturates | N-methylation to improve stability | N-Methyl Derivatives | GC lcms.cz |

| Valproic Acid | Catalyze reaction with a labeling agent | Labeled Ester Derivative | HPLC nih.gov |

On-Column Methylation Strategies in Gas Chromatography

On-column methylation is a derivatization technique in gas chromatography (GC) where an analyte is converted into a more volatile and less polar methyl derivative within the hot GC injection port. This process, often referred to as pyrolytic methylation, enhances the chromatographic properties of polar analytes containing active hydrogens, such as carboxylic acids and phenols, leading to improved peak shape, increased sensitivity, and reduced tailing. Tetramethylammonium salts are commonly employed as reagents for this purpose. While direct research on this compound for this application is limited in the provided search results, the principles of its use can be inferred from the well-documented applications of similar tetramethylammonium salts like tetramethylammonium hydroxide (TMAH) and tetramethylammonium acetate (TMAA).

When a sample containing a suitable analyte is co-injected with a tetramethylammonium salt solution, the heat of the GC inlet (typically 250-300°C) facilitates a rapid chemical reaction. researchgate.netnih.gov The tetramethylammonium cation serves as the source of methyl groups. In the case of this compound, it is hypothesized that upon heating, the salt would thermally decompose, and the tetramethylammonium cation would provide a methyl group to an acidic proton on the analyte molecule, converting it into its methyl ester. The benzoic acid anion would likely be converted to methyl benzoate simultaneously.

The general reaction mechanism for the on-column methylation of a carboxylic acid (R-COOH) with a tetramethylammonium salt can be illustrated as follows:

R-COOH + (CH₃)₄N⁺X⁻ → R-COOCH₃ + (CH₃)₃N + HX

Where X⁻ is the corresponding anion (e.g., hydroxide, acetate, or in this hypothetical case, benzoate).

Detailed research findings on the use of related tetramethylammonium salts highlight the critical parameters for successful on-column methylation. For instance, in the analysis of benzoic acid using TMAH, an injection port temperature of 280°C and a 2:1 molar ratio of TMAH to benzoic acid were found to be optimal. researchgate.net Similarly, in the analysis of fatty acids in essential oils, a GC inlet temperature of 250°C was used with TMAA. nih.gov These studies demonstrate that the choice of reagent and the optimization of analytical conditions are crucial for achieving efficient and reproducible derivatization.

The table below summarizes key findings from studies using tetramethylammonium salts for on-column methylation in GC.

| Analyte | Reagent | GC Inlet Temp. (°C) | Key Findings | Reference |

| Benzoic Acid | Tetramethylammonium Hydroxide (TMAH) | 280 | Optimal TMAH to analyte ratio was 2:1. The method showed good linearity and a low detection limit. | researchgate.net |

| Fatty Acids | Tetramethylammonium Acetate (TMAA) | 250 | TMAA was found to be a neutral methylation reagent, yielding no side reactions and improving the determination of both fatty acids and other components in the essential oil. | nih.gov |

| Lignin (B12514952) | Tetramethylammonium Hydroxide (TMAH) | 500 (pyrolysis) | TMAH was used to methylate lignin to produce valuable aromatic compounds. | iastate.edu |

Sample Preparation Enhancements for Spectroscopic Characterization

The use of this compound specifically for sample preparation enhancements for spectroscopic characterization is not extensively detailed in the provided search results. However, the application of related tetramethylammonium compounds, such as tetramethylammonium hydroxide and tetramethylammonium acetate, in the context of spectroscopic analysis provides insights into its potential roles. These roles often revolve around altering the sample matrix or derivatizing the analyte to improve its detection and characterization by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, tetramethylammonium salts can be used to modify the pH of a sample solution or to act as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS). For example, a study on a ruthenium complex utilized a tetramethylammonium acetate buffer during mass spectrometric analysis. researchgate.net While not a direct sample preparation step for the analyte itself, the presence of the tetramethylammonium salt in the buffer influenced the ionization and subsequent detection of the species of interest.

For techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), which is a form of spectroscopic characterization, tetramethylammonium hydroxide (TMAH) is a well-established reagent for the simultaneous pyrolysis and methylation of complex samples. This approach is particularly useful for the analysis of natural polymers like lignin and components of ancient artifacts. iastate.eduuva.nl The methylation converts polar functional groups into their more stable and volatile methyl derivatives, which are then amenable to GC-MS analysis.

The table below outlines examples of how tetramethylammonium compounds have been used in sample preparation or as additives for spectroscopic analysis.

| Spectroscopic Technique | Compound Used | Purpose | Application Example | Reference |

| Mass Spectrometry (MS) | Tetramethylammonium Acetate | Buffer component | Analysis of a ruthenium complex | researchgate.net |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) | Tetramethylammonium Hydroxide (TMAH) | In-situ methylation | Analysis of fatty acids and resins in a mummy sample | uva.nl |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Tetramethylammonium Hydroxide | Mobile phase component | Simultaneous estimation of sodium benzoate and cefdinir | turkjps.org |

While direct evidence for this compound is scarce, its properties as a salt of a strong base (tetramethylammonium hydroxide) and a weak acid (benzoic acid) suggest it could potentially be used to adjust the pH of a sample or act as a phase-transfer catalyst in a two-phase sample preparation system, facilitating the extraction of analytes for subsequent spectroscopic analysis. However, further research is needed to validate these potential applications.

Supramolecular Interactions and Anion Recognition by Tetramethylammonium Benzoate Systems

Anion Receptor Functionality and Binding Selectivity of Benzoate-Containing Assemblies

The benzoate (B1203000) anion is of significant interest in supramolecular chemistry due to its widespread use as a preservative in food and other products, making its detection a key issue. mdpi.com Synthetic receptors designed for benzoate recognition often utilize hydrogen bonding as the primary interaction. mdpi.comresearchgate.net

The binding affinity and selectivity of these receptors are influenced by their structural design and the surrounding environment. For instance, indolo[2,3-a]carbazole (B1661996) derivatives have shown a notable response to the benzoate anion. mdpi.comresearchgate.net The introduction of different functional groups, such as alcohols and amides, to the core structure allows for the modulation of anion binding selectivity. mdpi.comresearchgate.net In some cases, a high selectivity for benzoate over other anions like acetate (B1210297) has been observed, with association constants varying significantly depending on the solvent polarity. mdpi.com For example, in a more polar environment, the binding selectivity for benzoate can be enhanced. mdpi.com

Calix researchgate.netpyrroles are another class of receptors that have been studied for their anion binding properties. While parent calix researchgate.netpyrroles can show similar affinities for chloride and benzoate, modifying the structure by strapping the molecule with phenyl, pyrrole (B145914), or furan (B31954) bridges can alter this selectivity, often favoring chloride over benzoate. nih.gov This change is attributed to the creation of a tighter binding cavity in the strapped systems. nih.gov

The table below presents the association constants (Kassoc) for the binding of various anions to different receptor systems, highlighting the selectivity for benzoate.

| Receptor | Anion | Association Constant (Kassoc) (M-1) | Solvent | Reference |

| Indolo[2,3-a]carbazole derivative | Benzoate | 1.02 x 104 | DMSO-d6/0.5% H2O | mdpi.com |

| Indolo[2,3-a]carbazole derivative | Acetate | 2.09 x 103 | DMSO-d6/0.5% H2O | mdpi.com |

| Parent Calix researchgate.netpyrrole | Benzoate | 2.2 x 105 | Acetonitrile | nih.gov |

| Parent Calix researchgate.netpyrrole | Chloride | 1.4 x 105 | Acetonitrile | nih.gov |

| Pyrrole-strapped Calix researchgate.netpyrrole | Benzoate | --- | Acetonitrile | nih.gov |

| Pyrrole-strapped Calix researchgate.netpyrrole | Chloride | --- | Acetonitrile | nih.gov |

Investigations into Hydrogen Bonding and Electrostatic Interactions in Tetramethylammonium (B1211777) Benzoate Complexes

The stability and structure of tetramethylammonium benzoate complexes are governed by a combination of non-covalent interactions, primarily hydrogen bonding and electrostatic forces. The tetramethylammonium (TMA) cation, while lacking conventional hydrogen bond donors, can participate in nonconventional C–H···anion hydrogen bonds. nih.gov The interaction between the TMA cation and an anion is a complex interplay of ionic, covalent, and dispersion forces. nih.gov

In benzoate-containing assemblies, the carboxylate group of the benzoate anion is a strong hydrogen bond acceptor. In complexes with receptors containing N-H or O-H groups, strong hydrogen bonds are formed with the benzoate oxygen atoms. soton.ac.uk The geometry of the receptor plays a crucial role in determining the binding mode and strength. For example, in a diamidopyrrole receptor, the benzoate anion can form hydrogen bonds with both the pyrrole N-H and amide N-H protons. soton.ac.uk

The following table summarizes the key interactions and their characteristics in this compound complexes.

| Interaction Type | Donor | Acceptor | Key Features | Reference |

| Nonconventional Hydrogen Bond | C-H (from TMA) | Benzoate Oxygen | Weaker than conventional H-bonds, contributes to overall stability. | nih.gov |

| Conventional Hydrogen Bond | N-H or O-H (from receptor) | Benzoate Oxygen | Strong, directional interactions that are crucial for anion recognition. | soton.ac.uk |

| Electrostatic Interaction | Tetramethylammonium Cation | Benzoate Anion | Major contributor to the binding energy, involves ion-pairing. | nih.gov |

| Cation-π Interaction | Tetramethylammonium Cation | Aromatic ring of Benzoate | Possible but generally weaker interaction contributing to complex stability. |

Cation-Anion Interactions within Supramolecular Architectures Involving Tetramethylammonium

The interaction between the TMA cation and anions like halides has been shown to have specific directional preferences, leading to well-defined coordination geometries. nih.govacs.org Two primary interaction topologies are observed: one where the anion interacts with three hydrogen atoms from the same methyl group (κ1C) and another where it interacts with one hydrogen atom from three different methyl groups (3κ1H). acs.orgresearchgate.net These interactions are not purely electrostatic, as evidenced by interatomic distances shorter than the sum of their van der Waals radii, indicating a degree of covalent character. nih.govacs.org

In the context of benzoate-containing systems, the TMA cation acts as a counterion that stabilizes the negative charge of the benzoate anion or a larger anionic receptor-benzoate complex. The TMA cation's ability to form specific, albeit weak, interactions can influence the packing of the supramolecular assembly in the solid state. For instance, the TMA cation has been shown to template the formation of complex structures, such as trapping an anion-anion dimer of gold iodide complexes. researchgate.net While direct structural data for this compound is limited in the provided search results, the principles derived from studies of TMA with other anions are applicable. The interplay between the TMA cation and the benzoate anion, along with any receptor molecules, dictates the final supramolecular architecture.

The table below outlines the different types of cation-anion interactions observed in supramolecular systems involving the tetramethylammonium cation.

| Interaction Topology | Description | Significance | Reference |

| κ1C | Anion interacts with three hydrogen atoms of the same methyl group of TMA. | One of the two primary energy minima for TMA-anion interaction. | acs.orgresearchgate.net |

| 3κ1H | Anion interacts with one hydrogen atom from three different methyl groups of TMA. | The second primary energy minima for TMA-anion interaction. | acs.orgresearchgate.net |

| Anion-Anion Assembly Templating | TMA cations can surround and stabilize assemblies of anions. | Allows for the formation and isolation of unusual anionic structures. | researchgate.net |

| General Electrostatic and Dispersion Forces | The overall attractive forces between the TMA cation and anions. | Fundamental to the formation and stability of the ion pair and crystal lattice. | nih.gov |

常见问题

Q. How do computational methods enhance understanding of this compound’s reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。